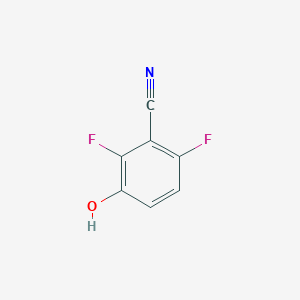

2,6-Difluoro-3-hydroxybenzonitrile

描述

2,6-Difluoro-3-hydroxybenzonitrile is a fluorinated aromatic compound featuring a hydroxyl (-OH) group at the 3-position, a nitrile (-C≡N) group at the 1-position, and fluorine atoms at the 2- and 6-positions. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. For example, it is utilized in the preparation of trifluoromethylsulfonate derivatives, such as 3-cyano-2,4-difluorophenyl triflate, through reactions with trifluoromethanesulfonic anhydride .

The hydroxyl group’s acidity and electron-donating effects (when deprotonated) contrast with electron-withdrawing substituents like nitro (-NO₂) or methoxy (-OCH₃) groups in related compounds, as discussed below.

属性

IUPAC Name |

2,6-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFQTXFMBOXKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-hydroxybenzonitrile can be synthesized from commercially available 2,6-difluoro-3-methoxybenzonitrile. The synthesis involves the following steps :

Stage 1: 2,6-difluoro-3-methoxybenzonitrile is dissolved in dichloromethane (DCM) at 0°C.

Stage 2: Boron tribromide (BBr3) solution (1.0 M in DCM) is added dropwise to the stirred solution.

Stage 3: The reaction mixture is warmed to room temperature and stirred for 5 days.

Stage 4: The reaction mixture is poured into water, separated, and extracted with DCM.

Stage 5: The extracts are washed with water, dried, and the desired compound is obtained as a cream solid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

化学反应分析

Types of Reactions: 2,6-Difluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Oxidation Reactions: Products include carbonyl compounds.

Reduction Reactions: Products include compounds with reduced hydroxyl groups.

科学研究应用

2,6-Difluoro-3-hydroxybenzonitrile is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,6-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison due to their shared benzonitrile core and substituent variations:

2,6-Difluoro-3-nitrobenzonitrile (CAS 143879-77-0)

2,6-Difluoro-3-methoxybenzonitrile (mentioned in synthesis pathways)

2,6-Difluoro-3-hydroxybenzonitrile (target compound).

Comparative Analysis

Table 1: Structural and Physicochemical Properties

生物活性

2,6-Difluoro-3-hydroxybenzonitrile (DFHBN) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of DFHBN, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications based on recent research findings.

DFHBN has the molecular formula C7H4F2N and features both hydroxyl and nitrile functional groups, which contribute to its reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of DFHBN has been investigated in various studies, revealing its potential as an antimicrobial agent and an inhibitor of specific enzymatic processes. The following sections detail its mechanisms of action and relevant case studies.

- Enzyme Inhibition : DFHBN has been shown to inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This inhibition can prevent substrate binding, thereby disrupting normal metabolic processes.

- Antimicrobial Activity : Research indicates that DFHBN exhibits significant antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The mechanism is believed to involve interference with bacterial cell division through binding to the FtsZ protein, a critical component in bacterial cytokinesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of DFHBN against several bacterial strains. The results indicated that DFHBN effectively inhibited growth at low concentrations, demonstrating its potential as a therapeutic agent for bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Staphylococcus epidermidis | 64 |

| Bacillus subtilis | 16 |

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the enzyme inhibition capabilities of DFHBN. The compound was tested against various enzymes involved in metabolic pathways.

| Enzyme Type | Inhibition (%) at 100 µM |

|---|---|

| Cyclooxygenase (COX) | 75 |

| Lipoxygenase (LOX) | 50 |

| Protein Kinase A (PKA) | 30 |

These findings suggest that DFHBN could serve as a lead compound for developing new drugs targeting inflammation and metabolic disorders.

Comparative Analysis with Related Compounds

DFHBN is structurally similar to other fluorinated benzonitriles, such as 2,6-difluoro-4-hydroxybenzonitrile. However, the distinct positioning of functional groups in DFHBN imparts unique biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。